molecular formula C15H19N3O2 B7697104 N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide

N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide

Cat. No. B7697104
M. Wt: 273.33 g/mol
InChI Key: BDDNRMNNNJOZGF-UHFFFAOYSA-N
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Description

N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide, also known as OTAVA-BB 1205816, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. The compound has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide in lab experiments is its versatility. The compound can be easily synthesized and modified to suit different experimental needs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of scientific research. The compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties, and has been used as a fluorescent probe and photosensitizer. While there are some limitations to its use in lab experiments, the compound's versatility and potential for further development make it an attractive area of research for the scientific community.

Synthesis Methods

The synthesis of N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide involves the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carbaldehyde with 1-bromo-3-methylbutane in the presence of sodium hydride. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to obtain the final product.

Scientific Research Applications

N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pentanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-4-9-13(19)16-10-14-17-15(18-20-14)12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDNRMNNNJOZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NO1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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